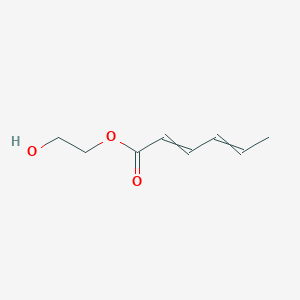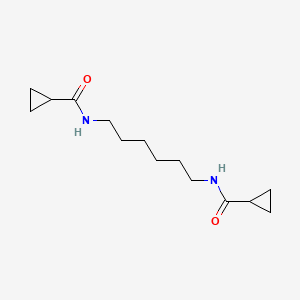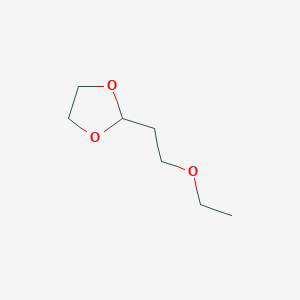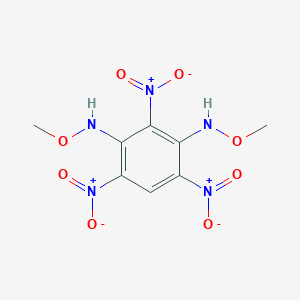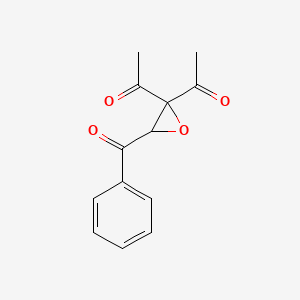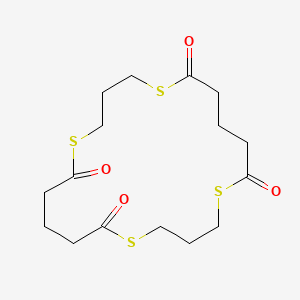
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is a macrocyclic compound with the molecular formula C16H24O4S4 It is characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone typically involves the cyclization of linear precursors containing thiol and carbonyl functional groups. One common method involves the reaction of a dithiol with a diacid chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and disulfides.
Scientific Research Applications
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone involves its interaction with molecular targets through its thiol and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, resulting in the modulation of their activity. The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action, particularly in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,5,11,15-Tetraazacycloicosane-6,10,16,20-tetrone: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,5,11,15-Tetraoxacycloicosane-6,10,16,20-tetrone: Contains oxygen atoms instead of sulfur.
Uniqueness
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and properties compared to its oxygen and nitrogen analogs. The sulfur atoms enhance the compound’s ability to form stable complexes with metals and participate in redox reactions, making it valuable in various applications.
Properties
CAS No. |
89863-28-5 |
|---|---|
Molecular Formula |
C16H24O4S4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1,5,11,15-tetrathiacycloicosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-6-14(18)22-10-4-12-24-16(20)8-2-7-15(19)23-11-3-9-21-13/h1-12H2 |
InChI Key |
IJAZDBZAKVMPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)SCCCSC(=O)CCCC(=O)SCCCSC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



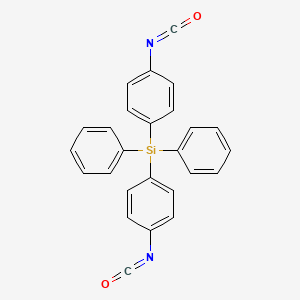
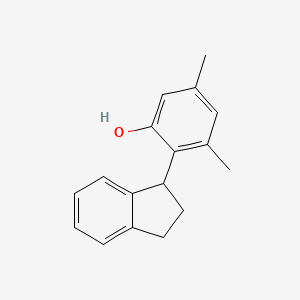
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
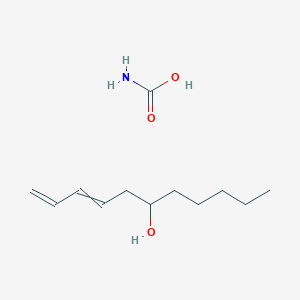
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
